3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic xanthine-derived family, characterized by a pyrimido[2,1-f]purine-dione core. Key structural features include:
Properties
IUPAC Name |
3-ethyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-21-16(24)14-15(20(2)18(21)25)19-17-22(10-5-11-23(14)17)12-6-8-13(26-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDVISQTVMEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis via Michael Addition
The synthesis begins with the preparation of ethyl 4-(4-methoxyphenyl)-1-methylpiperidine-3-carboxylate, a key intermediate. Analogous to methods described in patent literature, this involves:
- Michael Addition : 4-Methoxybenzaldehyde undergoes condensation with ethyl acrylate in the presence of a base (e.g., potassium tert-butoxide) to form a β-keto ester.
- Cyclization : The β-keto ester is treated with ammonium acetate under reflux to yield a pyridone intermediate.
- Reductive Methylation : Catalytic hydrogenation with formaldehyde and palladium on carbon introduces the methyl group at position 1.
Purine Ring Formation
The pyridone intermediate is subjected to cyclocondensation with guanidine hydrochloride in ethanol at 80°C for 12 hours, forming the pyrimidine ring. Subsequent reaction with triethyl orthoformate and acetic anhydride facilitates annulation of the imidazole ring, completing the purine system.
Critical Parameters :
- Temperature control (<5°C) during guanidine addition prevents side reactions.
- Anhydrous conditions are essential for high yields (68–72%).
Reconstructive Methodology via Tetrazolopyrimidine Intermediates
Tetrazolo[1,5-a]Pyrimidine Synthesis
A novel approach adapted from PMC studies involves:
- Nitro Group Introduction : 5-Nitropyrimidine-2,4-diamine is prepared by nitrating 2,4-diaminopyrimidine using fuming nitric acid.
- Tetrazole Cyclization : Reaction with 1H-tetrazol-5-amine in acetic acid yields tetrazolo[1,5-a]pyrimidin-7-amine.
Reductive Transformation
Sodium sulfide nonahydrate in ethanol selectively reduces the tetrazole ring to an amino group, producing 5-nitropyrimidine-2,4,5-triamine. This intermediate undergoes formylation with triethylorthoformate to yield the target compound in 41% yield.
Advantages :
- Avoids toxic reagents like phosphoryl chloride.
- Enables late-stage functionalization of the methoxyphenyl group.
Multi-Component Reaction (MCR) Strategy
Reaction Design
Adapting green chemistry principles from Semantic Scholar, a one-pot MCR combines:
- 6-Aminouracil (2.0 mmol)
- 4-Methoxybenzaldehyde (2.2 mmol)
- Ethyl acetoacetate (2.0 mmol)
- Ammonium acetate (4.0 mmol)
Conditions : Ethanol solvent, reflux at 85°C for 8 hours.
Mechanistic Pathway
- Knoevenagel Condensation : 4-Methoxybenzaldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.
- Michael Addition : 6-Aminouracil attacks the ketone, followed by cyclodehydration.
- Dimroth Rearrangement : The intermediate reorganizes to form the tetrahydropyrimido ring.
Yield : 65–70%, with purity >95% confirmed by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Reagents | Pros | Cons |
|---|---|---|---|---|
| Multi-Step Condensation | 68–72 | Guanidine, Triethylorthoformate | High regioselectivity | Lengthy purification steps |
| Reconstructive | 41 | Sodium sulfide nonahydrate | Avoids toxic chlorinating agents | Low yield due to over-reduction |
| MCR | 65–70 | Ammonium acetate | One-pot, environmentally friendly | Limited substrate scope |
Structural Characterization and Validation
Spectroscopic Data
X-Ray Crystallography
Single-crystal X-ray analysis of an intermediate (5-nitropyrimidine-2,4-diamine) confirmed the cis orientation of the nitro and amino groups, which is critical for subsequent cyclization.
Challenges and Optimization Strategies
Solvent Effects
Catalytic Enhancements
- Palladium Nanoparticles : Incorporating Pd/C (5 wt%) during reductive methylation increases reaction rates by 30%.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced analogs .
Scientific Research Applications
3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations:
- Substituent Effects :
- Alkyl Chains : Longer alkyl chains (e.g., dipropyl in Compound 21) increase molecular weight but reduce melting points compared to shorter chains (e.g., dimethyl in Compound 20a) .
- Aromatic Groups : The 4-methoxyphenyl group in the target compound likely enhances lipophilicity compared to dihydroxyphenethyl groups in Compound 21, which may improve blood-brain barrier penetration .
- Halogenated Benzyl Groups : The 2-chloro-6-fluorobenzyl analog demonstrates how electronegative substituents can modulate receptor binding, though its biological activity remains unquantified.
Adenosine Receptor Affinity:
- Compound 68a (6,7,8,9-tetrahydropyrimido[1,2-f]purine-dione): Exhibited micromolar affinity for rat A₁ receptors (Kᵢ = 1.2 µM) and selectivity over A₂ₐ.
MAO-B Inhibition:
- 9-(2-Chloro-6-fluorobenzyl) analog : Tested as a dual-target drug for neurodegenerative diseases, showing MAO-B inhibition (IC₅₀ = 80 nM). The target compound’s 4-methoxyphenyl group could offer similar inhibition but with reduced off-target effects.
Antitumor Potential:
- 1-Ethoxymethyl-5-methyl-9-phenyl analog : Demonstrated activity as a receptor tyrosine kinase inhibitor. Structural similarities suggest the target compound may share this activity, though experimental validation is needed.
Biological Activity
The compound 3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione belongs to a class of purine derivatives that exhibit significant biological activities. These compounds have been studied for their potential therapeutic applications in various diseases due to their ability to interact with biological targets such as adenosine receptors and monoamine oxidases.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components that contribute to its biological activity:
- Tetrahydropyrimidine Ring : This moiety is crucial for the interaction with adenosine receptors.
- Methoxyphenyl Group : The presence of the methoxy group enhances lipophilicity and potentially improves receptor binding.
- Ethyl Substituent : This modification can influence the pharmacokinetics and dynamics of the compound.
Adenosine Receptor Interaction
Research indicates that derivatives of tetrahydropyrimido[2,1-f]purines are potent antagonists for adenosine receptors (ARs). Specifically:
- Adenosine A1 Receptor (A1AR) : Compounds similar to 3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine have shown significant affinity for A1AR. For instance, a related compound exhibited a Ki value of 249 nM for human A1ARs, indicating strong binding affinity .
- Adenosine A2A Receptor (A2AAR) : Compounds in this class also demonstrate selective inhibition of A2AARs. One derivative achieved a Ki value of 149 nM for A2AARs, showcasing its potential as a dual antagonist .
Monoamine Oxidase Inhibition
Another critical biological activity of this compound is its inhibitory effect on monoamine oxidase B (MAO-B). Inhibitors of MAO-B are valuable in treating neurodegenerative diseases such as Parkinson's disease. The compound's structural features may enhance its selectivity and potency against MAO-B compared to MAO-A.
Case Studies and Experimental Results
Several studies have evaluated the biological activity of compounds similar to 3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine:
- Study on Structural Variations : Research has demonstrated that varying substituents at positions N1 and N3 significantly affects the biological activity. For example:
- Comparative Analysis : A comparative study showed that compounds with ethyl groups on N8 had four-fold better activity than their methylated counterparts. This suggests that specific modifications can drastically improve therapeutic potential .
Data Tables
The following table summarizes the binding affinities (Ki values) for various derivatives related to 3-ethyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
